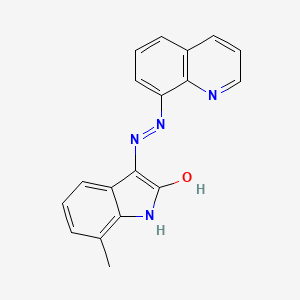![molecular formula C17H13NO5 B3872076 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3872076.png)
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide
Descripción general
Descripción
The compound “2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide” is a chemical compound with a molecular formula of C21H20O6 . It is related to a class of compounds known as chromenes, which are characterized by a fused ring structure consisting of a benzene ring and a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a chromene core, which consists of a benzene ring fused to a heterocyclic pyran ring . The compound also contains functional groups such as a hydroxy group, an oxo group, and an acetamide group .Aplicaciones Científicas De Investigación
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide, exhibit significant antibacterial activity. Behrami and Dobroshi (2019) synthesized compounds including N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide and tested them against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, finding them to exhibit both bacteriostatic and bactericidal effects (Behrami & Dobroshi, 2019).
Antioxidant Activity
Coumarin derivatives have been studied for their antioxidant properties. Kadhum et al. (2011) synthesized compounds like N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and found them to exhibit significant antioxidant activity, comparable to ascorbic acid (Kadhum et al., 2011).
Antineoplastic Activity
Several studies have indicated the potential antineoplastic (anti-cancer) properties of coumarin derivatives. For instance, Čačić et al. (2009) designed and synthesized thiazolidin-4-ones based on chromen-acetic acid, which were intended for screening against various bacterial strains and potentially for antineoplastic activity (Čačić et al., 2009). Similarly, Gašparová et al. (2010) synthesized derivatives like 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one, showing promising results in antineoplastic screening against human tumor cell lines (Gašparová et al., 2010).
Other Biological Activities
Coumarin derivatives have been explored for a variety of biological activities. For example, Shi et al. (2020) synthesized 3,4,5-trimethoxyphenyl coumarin derivatives and evaluated them for antitumor activity, finding some compounds to exhibit significant inhibitory effects against human cancer cell lines (Shi et al., 2020). Additionally, Rasool et al. (2016) synthesized compounds incorporating coumarin, 1,3,4-oxadiazole, and acetamides, which demonstrated moderate to excellent antibacterial agents against various bacterial strains (Rasool et al., 2016)
Propiedades
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c18-16(21)9-22-11-6-12(19)17-13(20)8-14(23-15(17)7-11)10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKNBXGCAUOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(1-isopropyl-4-piperidinyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3871995.png)
![N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B3872003.png)
![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)
![(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B3872011.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872026.png)
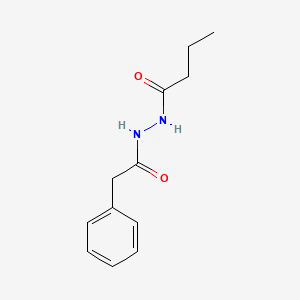
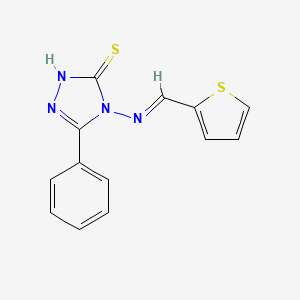
![6-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B3872050.png)
![N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3872057.png)
![(E)-3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3872067.png)
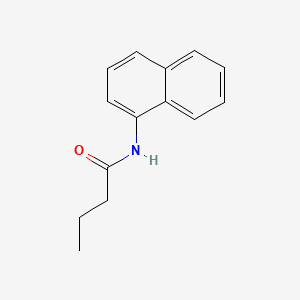
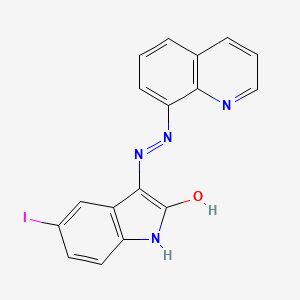
![butyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate](/img/structure/B3872095.png)
